

An In-depth Technical Guide to Benzylboronic Acid: Fundamental Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzylboronic Acid*

Cat. No.: *B052725*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylboronic acid and its derivatives are versatile reagents in organic synthesis, playing a crucial role in the formation of carbon-carbon and carbon-heteroatom bonds. Their unique reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, has made them indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the fundamental properties of **benzylboronic acid**, its reactivity in key synthetic transformations, detailed experimental protocols, and its applications in drug development, with a focus on the proteasome inhibitor Bortezomib.

Fundamental Properties of Benzylboronic Acid

Benzylboronic acid is a white solid at room temperature. Its fundamental physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
Chemical Formula	$C_7H_9BO_2$	[1] [2] [3]
Molecular Weight	135.96 g/mol	[1] [2] [3]
Melting Point	104-111 °C	[4] [5]
Boiling Point	296.5 °C at 760 mmHg	[1] [4]
Density	1.1 g/cm ³	[4]
pKa	9.55 (Predicted)	[1]
Solubility		
Water	Insoluble.	[6]
Organic Solvents	High solubility in ethers and ketones, moderate in chloroform, and very low in hydrocarbons.	[7] [8] [9]

Synthesis of Benzylboronic Acid and its Esters

The synthesis of **benzylboronic acids** and their esters can be achieved through various methods. One common approach involves the reaction of a Grignard reagent with a trialkyl borate.[\[5\]](#) More contemporary methods include the palladium-catalyzed cross-coupling of benzyl halides with bis(pinacolato)diboron.[\[10\]](#)

General Experimental Protocol for the Synthesis of Benzylboronic Acid Pinacol Ester

This protocol describes a typical procedure for the synthesis of a **benzylboronic acid pinacol ester** from the corresponding benzyl halide.

Materials:

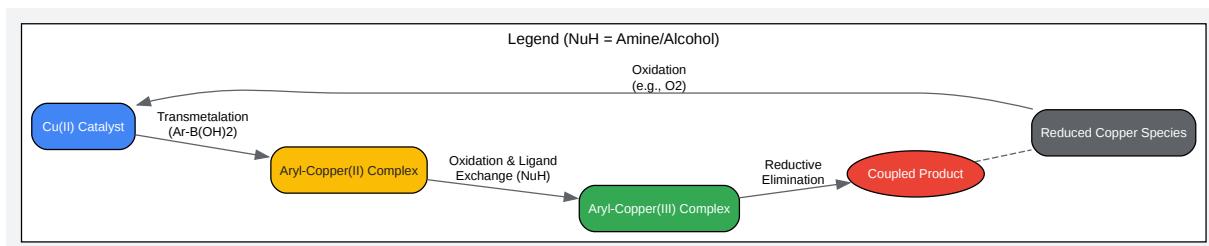
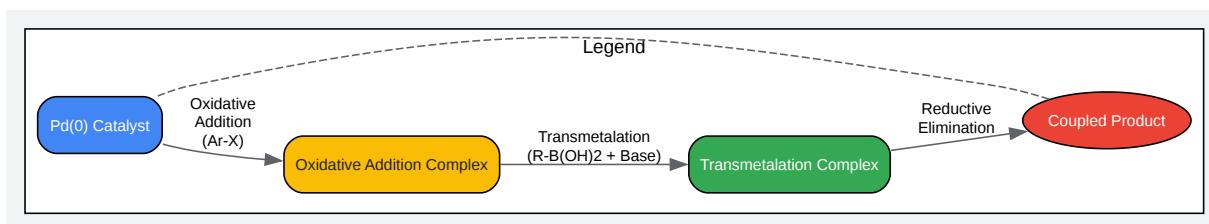
- Benzyl halide (e.g., benzyl bromide)
- Bis(pinacolato)diboron (B_2pin_2)

- Palladium catalyst (e.g., $\text{PdCl}_2(\text{dppf})\cdot\text{CH}_2\text{Cl}_2$)
- Base (e.g., potassium acetate)
- Anhydrous solvent (e.g., dioxane)

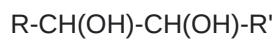
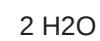
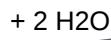
Procedure:

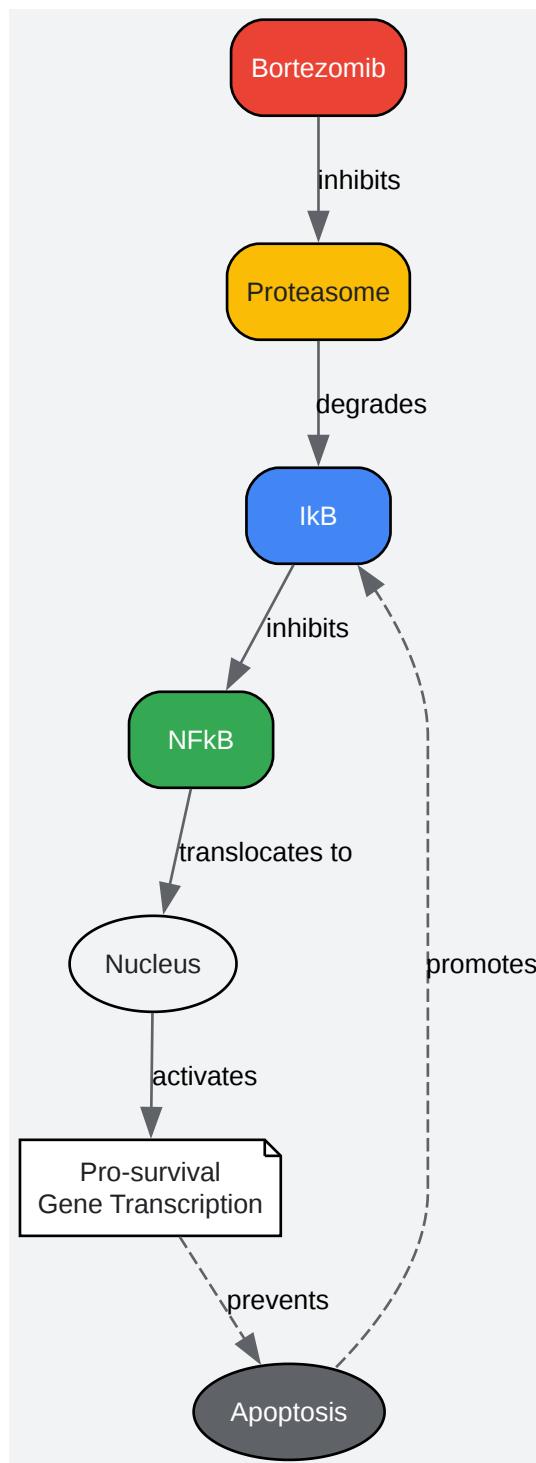
- To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the benzyl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), palladium catalyst (2-5 mol%), and base (1.5 equiv).
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **benzylboronic acid** pinacol ester.

Reactivity of Benzylboronic Acid



Benzylboronic acid is a key building block in several important organic transformations, most notably the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.

Suzuki-Miyaura Coupling




The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. **Benzylboronic acids** and their esters


are effective coupling partners for the synthesis of diarylmethanes and other substituted aromatic compounds.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Protection of a Diol

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP2377868A1 - Synthesis of Bortezomib - Google Patents [patents.google.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing)
DOI:10.1039/D3SC05678C [pubs.rsc.org]
- 4. Chan-Lam Amination of Secondary and Tertiary Benzyllic Boronic Esters [organic-chemistry.org]
- 5. Benzylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. Benzylboronic acid pinacol ester, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzylboronic Acid: Fundamental Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052725#benzylboronic-acid-fundamental-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com